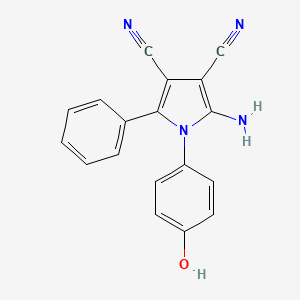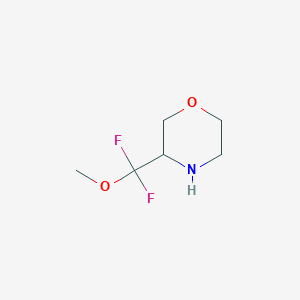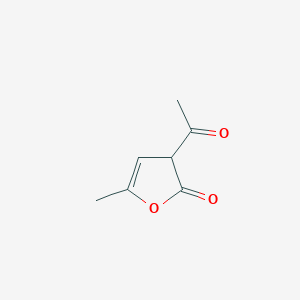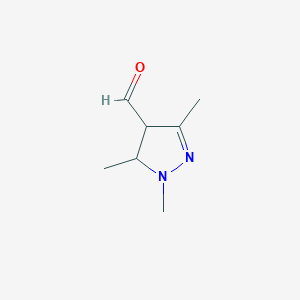
11-((2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of alcohols and contains both pyridine and oxazoline moieties.
- The compound’s structure features an undecane backbone with an ether-linked pyridine ring and an oxazoline substituent.
- Its chiral center indicates that it exists in two enantiomeric forms (R and S).
11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol: C24H37N3O4
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multi-step organic synthesis.
Reaction Conditions: The synthesis likely involves coupling reactions, protecting group manipulations, and stereocontrolled steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformations. For example
Major Products: These would vary based on the specific reactions performed.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block in organic synthesis.
Biology: Explore its biological activity, interactions with enzymes, and potential as a drug lead.
Medicine: Assess its pharmacological properties, bioavailability, and toxicity.
Industry: Evaluate its use in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinctive features, such as the combination of pyridine and oxazoline functionalities.
Remember that this compound’s research landscape may evolve, so consulting recent literature is essential for the most up-to-date information
Properties
Molecular Formula |
C26H41N3O4 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
11-[2,6-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C26H41N3O4/c1-3-20-18-32-25(27-20)23-16-22(17-24(29-23)26-28-21(4-2)19-33-26)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-17,20-21,30H,3-15,18-19H2,1-2H3/t20-,21-/m1/s1 |
InChI Key |
HYTNAJVCDUWTDO-NHCUHLMSSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)CC)OCCCCCCCCCCCO |
Canonical SMILES |
CCC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)CC)OCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
-, (SP-4-3)-](/img/structure/B12871410.png)




![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)

![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

